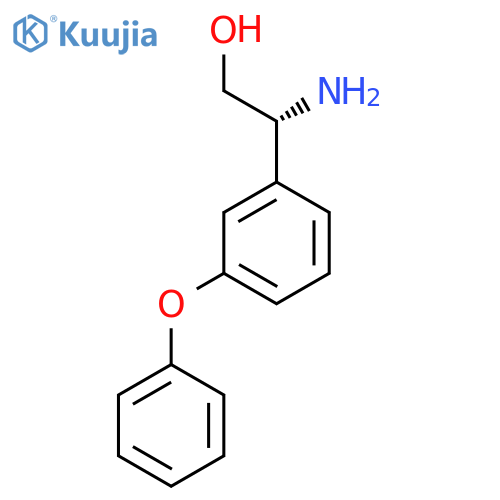

Cas no 1213204-68-2 ((2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol)

1213204-68-2 structure

商品名:(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol

- 1213204-68-2

- CS-0353083

- AKOS015929491

- (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

- EN300-1861428

-

- インチ: 1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2/t14-/m0/s1

- InChIKey: VHTXXANHTMMDDV-AWEZNQCLSA-N

- ほほえんだ: O(C1C=CC=CC=1)C1=CC=CC(=C1)[C@H](CO)N

計算された属性

- せいみつぶんしりょう: 229.110278721g/mol

- どういたいしつりょう: 229.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 55.5Ų

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1861428-5.0g |

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol |

1213204-68-2 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1861428-0.5g |

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol |

1213204-68-2 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1861428-1.0g |

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol |

1213204-68-2 | 1g |

$1543.0 | 2023-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423753-500mg |

(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol |

1213204-68-2 | 98% | 500mg |

¥37346.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423753-1g |

(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol |

1213204-68-2 | 98% | 1g |

¥41655.00 | 2024-08-09 | |

| Enamine | EN300-1861428-0.05g |

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol |

1213204-68-2 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1861428-0.25g |

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol |

1213204-68-2 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1861428-10.0g |

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol |

1213204-68-2 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1861428-5g |

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol |

1213204-68-2 | 5g |

$4475.0 | 2023-09-18 | ||

| Enamine | EN300-1861428-1g |

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol |

1213204-68-2 | 1g |

$1543.0 | 2023-09-18 |

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol 関連文献

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

-

Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

1213204-68-2 ((2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol) 関連製品

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2279938-29-1(Alkyne-SS-COOH)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量